azadirachtin I azadirachtin I Azadirachtin I is an azadirachtin.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1905165
InChI: InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19+,20-,21+,22+,23-,25+,26+,27-,28+,29+,30+,31+,32+/m1/s1
SMILES: CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C
Molecular Formula: C32H42O12
Molecular Weight: 618.7 g/mol

azadirachtin I

CAS No.:

Cat. No.: VC1905165

Molecular Formula: C32H42O12

Molecular Weight: 618.7 g/mol

* For research use only. Not for human or veterinary use.

azadirachtin I -

Specification

Molecular Formula C32H42O12
Molecular Weight 618.7 g/mol
IUPAC Name [(1S,4S,5R,6S,7S,8R,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate
Standard InChI InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19+,20-,21+,22+,23-,25+,26+,27-,28+,29+,30+,31+,32+/m1/s1
Standard InChI Key DTVGLMFEPSBEIA-GSWRAVRCSA-N
Isomeric SMILES C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C)OC(=O)C
SMILES CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C
Canonical SMILES CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C

Introduction

Molecular Structure and Chemical Properties

Azadirachtin belongs to the limonoid group of compounds and is classified as a highly oxidized tetranortriterpenoid . The molecular architecture of azadirachtin is characterized by an extraordinary level of complexity that presented one of the most formidable challenges in natural product synthesis.

Structural Features

The molecule features an impressive array of oxygen-bearing functional groups, including :

  • Enol ether

  • Acetal

  • Hemiacetal

  • Tetra-substituted epoxide

  • Various carboxylic esters

  • Secondary and tertiary hydroxyl groups

  • Tetrahydrofuran ether

Perhaps most notably, azadirachtin contains 16 stereogenic centers, 7 of which are tetrasubstituted, creating a three-dimensional arrangement that is exceedingly difficult to replicate through chemical synthesis . Adding to this complexity, the molecule exhibits influential intramolecular hydrogen-bonding interactions that dictate its conformation and reactivity, as revealed by X-ray crystallographic studies .

Physical and Chemical Properties

Azadirachtin demonstrates several important physical and chemical properties that influence its biological activity and practical applications:

PropertyCharacteristicReference
BiodegradabilityDegrades within 100 hours when exposed to light and water
Mammalian toxicityVery low (LD₅₀ in rats > 3,540 mg/kg)
StabilityUnstable under acidic, basic, or photolytic conditions
Natural concentration0.2 to 0.8 percent by weight in neem seeds
SolubilityModerately soluble in polar organic solvents

This combination of rapid biodegradability and low mammalian toxicity makes azadirachtin particularly valuable as an environmentally friendly insecticide.

Biosynthesis and Natural Occurrence

Azadirachtin is a secondary metabolite naturally produced by the neem tree, with the highest concentrations found in the seeds . The compound represents one of the tree's primary chemical defenses against insect predation, fitting with its potent insecticidal properties.

Distribution in Plant Tissues

The seeds of Azadirachta indica contain the highest concentration of azadirachtin, with levels ranging from 0.2 to 0.8 percent by weight . This localization primarily in reproductive tissues suggests an evolutionary adaptation to protect the next generation of the species from insect predation. Other parts of the neem tree contain lower concentrations of azadirachtin and related limonoids, contributing to the broad insect resistance observed throughout the plant.

Chemical Synthesis

The total synthesis of azadirachtin represents one of the most significant achievements in modern synthetic organic chemistry, taking over 22 years from the compound's discovery to its first successful laboratory synthesis.

First Total Synthesis

The first total synthesis of azadirachtin was accomplished by Steven Ley's research group at the University of Cambridge in 2007 . This landmark achievement employed a highly convergent approach designed to overcome the immense structural complexity of the target molecule .

The synthesis featured several key strategic elements :

  • A critical O-alkylation reaction to unite decalin ketone and propargylic mesylate fragments

  • A stereoselective Claisen rearrangement to construct the central C8-C14 bond

  • A 5-exo-radical cyclization process to generate the [3.2.1] bicyclic system present in the natural product

For large-scale synthesis operations, Ley's team employed a relay approach, deriving a heavily functionalized decalin intermediate from the natural product while demonstrating that this key intermediate could also be prepared through total synthesis on a smaller scale .

Biological Activity and Mechanisms of Action

Azadirachtin exhibits extraordinary biological activity against insects while maintaining remarkably low toxicity toward mammals and beneficial species.

Insecticidal Activity

Initially discovered as a feeding inhibitor for the desert locust (Schistocerca gregaria), azadirachtin is now known to affect over 200 species of insects . It functions primarily through two main mechanisms:

  • As an antifeedant (deterring insects from feeding)

  • As a growth disruptor (interfering with insect development and reproduction)

The compound shows particularly high toxicity toward the African cotton leafworm (Spodoptera littoralis), which is notable for its resistance to the common biological pesticide Bacillus thuringiensis . This ability to overcome existing resistance mechanisms makes azadirachtin especially valuable in integrated pest management approaches.

Mode of Action at Molecular and Physiological Levels

Based on the available search results, azadirachtin appears to act through multiple mechanisms:

These multiple modes of action likely contribute to the difficulty insects face in developing resistance to azadirachtin, as multiple simultaneous adaptations would be required.

Variation in Sensitivity Between Species

The antifeedant effects of azadirachtin vary significantly between insect species, with Lepidoptera (butterflies and moths) being particularly sensitive . In contrast, the physiological effects on growth, molting, and reproduction appear more consistent across different insect groups, though bioavailability may be limited in some species due to barriers presented by the cuticle or gut .

Medical and Therapeutic Applications

Beyond its well-established insecticidal properties, recent research has begun to uncover potentially valuable therapeutic applications for azadirachtin.

Angiogenic and Anti-inflammatory Properties

A 2020 study investigated azadirachtin A's effects on random skin flap survival in rats, revealing significant angiogenic and anti-inflammatory properties . The research demonstrated that azadirachtin A treatment resulted in:

  • Greater mean flap survival area

  • Improved mean blood vessel density

  • Enhanced blood flow

  • Higher superoxide dismutase levels

  • Elevated vascular endothelial growth factor (VEGF) expression

  • Reduced levels of inflammatory markers including TNF-α, IL-6, IL-1β, TLR4, and NF-kB

These findings suggest potential applications in plastic and reconstructive surgery, where skin flap necrosis remains a significant clinical challenge . Azadirachtin A appears to promote random skin flap survival through three primary mechanisms:

  • Improving blood supply

  • Reducing tissue inflammation

  • Inhibiting ischemia-reperfusion injury

Traditional Medicinal Applications

The neem tree has been utilized in traditional medicine for over 2000 years, with a range of reported properties including antiseptic, antiviral, antifungal, antibacterial, anti-fertility, antipyretic, anti-inflammatory, anti-ulcer, and antihelmintic effects . While many of these traditional uses likely involve multiple bioactive compounds from the neem tree, azadirachtin may contribute to some of these therapeutic effects.

Agricultural Applications and Benefits

Azadirachtin possesses several properties that make it particularly valuable as an agricultural pest management tool.

CharacteristicBenefitReference
BiodegradabilityDegrades within 100 hours when exposed to light and water
Mammalian toxicityPractically non-toxic (LD₅₀ in rats > 3,540 mg/kg)
Impact on beneficial insectsLittle disruption to pollinators like bees and beneficial predators like ladybirds
Resistance developmentMultiple modes of action reduce likelihood of resistance
Residual effectsMinimal due to rapid degradation

These properties align well with the increasing demand for environmentally friendly and sustainable agricultural practices.

Pest Management Applications

Azadirachtin's unique combination of antifeedant and growth-disrupting properties offers versatile pest management approaches. The compound can be used both preventatively (deterring insects from feeding on crops) and remedially (disrupting the development of pest populations that have already established). Its effectiveness against insects resistant to other biopesticides like Bacillus thuringiensis further enhances its value in integrated pest management programs .

Future Research Directions

Despite significant advances in understanding azadirachtin, several important research areas warrant further investigation.

Simplified Synthetic Analogues

The extreme structural complexity of azadirachtin presents challenges for large-scale synthesis and commercial production. Research into simplified mimetic substances that retain the biological activity of the natural product continues to be an active area of investigation . Early work with model compounds has shown promise, with some simplified structures demonstrating significant antifeedant activity .

Extended Medical Applications

The recently discovered angiogenic and anti-inflammatory properties of azadirachtin A suggest potential applications beyond agriculture, particularly in wound healing and tissue regeneration . Further research into these therapeutic applications could significantly expand the medical utility of this compound.

Resistance Management

While azadirachtin's multiple modes of action make resistance development less likely, continued monitoring and study of potential resistance mechanisms remain important. Understanding how different insect species respond to azadirachtin at the molecular level could provide valuable insights for long-term resistance management strategies.

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